molecular formula C11H20N2O2 B1435066 tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1956365-33-5

tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B1435066
CAS RN: 1956365-33-5
M. Wt: 212.29 g/mol
InChI Key: LKFGPMRVNCQJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It is used for research purposes .

Scientific Research Applications

Conformational Studies and Peptidomimetics

  • The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including a glutamic acid analogue from L-serine, highlights the use of tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate in the development of peptidomimetics. These molecules serve as conformational probes, aiding in the understanding of molecular shapes and their influence on biological activity (Hart & Rapoport, 1999).

Synthesis of Enantiomerically Pure Compounds

  • An efficient scalable route has been developed for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This process demonstrates significant improvements over original methods by starting from commercially available chiral lactone. Such enantiomerically pure compounds are crucial in the pharmaceutical industry, where the activity, efficacy, and safety of drugs can depend on their chirality (Maton et al., 2010).

Chirospecific Syntheses for Drug Discovery

  • Chirospecific synthesis methods have been reported for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids, crucial for generating peptidomimetics. These compounds serve as important tools in drug discovery, providing conformational constraints that can lead to more selective and potent pharmaceutical agents (Campbell & Rapoport, 1996).

Innovative Synthetic Pathways

  • Research has shown scalable approaches to synthesizing enantiomerically pure cis-1,2-cyclohexanediamines and conformationally rigid 7-azabicyclo[2.2.1]heptan-2-amines, highlighting the versatility and importance of tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate derivatives in constructing complex molecular architectures (Pandey et al., 2013).

Future Directions

As “tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate” is used for research purposes , it’s likely that future directions would involve further studies to understand its properties and potential applications.

properties

IUPAC Name

tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGPMRVNCQJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
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tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

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